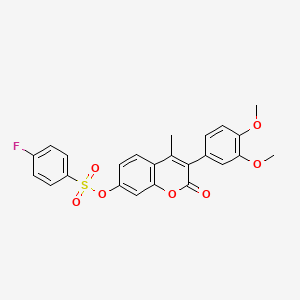

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate

Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a complex structure incorporating a coumarin (2H-chromen-2-one) unit, which is known for its diverse biological activities.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FO7S/c1-14-19-10-7-17(32-33(27,28)18-8-5-16(25)6-9-18)13-21(19)31-24(26)23(14)15-4-11-20(29-2)22(12-15)30-3/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJHEJQGNAYZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

Reduction: The carbonyl group in the coumarin unit can be reduced under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive coumarin core.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The coumarin unit is known to interact with enzymes and receptors, modulating their activity. The methoxy and fluorobenzene groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives with varying substituents. For example:

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate: A closely related compound with a slight structural variation.

Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium]: A complex polymeric structure incorporating a coumarin unit. The uniqueness of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C23H23O7S

- Molecular Weight : 425.48 g/mol

- CAS Number : Specific identification not provided in the search results.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may:

- Inhibit specific enzymes involved in inflammatory pathways.

- Modulate signaling pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell proliferation and survival.

- Induce apoptosis in cancer cells through caspase activation and disruption of microtubule dynamics .

Anticancer Activity

Research indicates that coumarin derivatives, including the compound , exhibit significant anticancer properties. They have been shown to:

- Induce cell cycle arrest and apoptosis in various cancer cell lines.

- Inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown:

- Effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

- Potential as a lead compound for developing new antimicrobial agents due to its unique structure and mechanism of action .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may lead to:

- Reduced inflammation in various models of inflammatory diseases.

- Potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate?

- Methodology : The compound is synthesized via nucleophilic substitution. A coumarin precursor (e.g., 4-methyl-2-oxo-2H-chromen-7-ol) reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in ethyl acetate under reflux (5–8 hours). Post-reaction, the product is extracted, washed, and recrystallized from hexane/ethyl acetate (7:1) for purification .

- Critical Parameters : Reaction time, stoichiometry of sulfonyl chloride, and solvent polarity influence yield. TLC or HPLC monitors reaction completion.

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

- Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, sulfonate ester carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ at m/z 485.08) .

- X-ray Crystallography : Single-crystal XRD (using SHELXL) resolves bond lengths/angles and confirms the sulfonate ester linkage (C–O–S bond ~1.42 Å) .

Q. What are the key solubility and stability properties under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility tests at 25°C in ethanol: ~15 mg/mL .

- Stability : Stable at room temperature in dark, dry conditions. Degrades under prolonged UV exposure (confirmed via HPLC stability studies) .

Advanced Research Questions

Q. How do crystallographic disorders or twinning affect structural refinement of this compound?

- Challenges : Twinning (common in sulfonate esters) complicates electron density maps. Use SHELXL’s TWIN and BASF commands to model twin domains. For disorders (e.g., rotating methoxy groups), apply PART and ISOR restraints .

- Validation : R-factor convergence (<5%), Δρmax/Δρmin < 0.3 eÅ⁻³, and Hirshfeld surface analysis ensure model accuracy .

Q. What computational strategies predict the compound’s bioactivity against kinase targets?

- Approach :

Docking : AutoDock Vina docks the compound into kinase ATP-binding pockets (e.g., MEK1, PDB: 3EQM). The sulfonate group forms H-bonds with Lys97/Arg234 .

MD Simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns).

QSAR : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with IC₅₀ values for lead optimization .

Q. How do substituent modifications (e.g., replacing 4-fluoro with 4-chloro) alter reactivity and biological activity?

- Case Study :

- Synthesis : Replace 4-fluorobenzenesulfonyl chloride with 4-chloro analog. Yield drops by ~20% due to steric hindrance .

- Bioactivity : Chloro derivatives show enhanced cytotoxicity (HeLa cells, IC₅₀ 8.2 μM vs. 12.5 μM for fluoro) but lower solubility .

- Analysis : Hammett constants (σₚ for F = 0.06, Cl = 0.23) quantify electronic effects on sulfonate ester hydrolysis .

Critical Analysis of Contradictions

- Synthesis Yields : reports 70–75% yields for analogous sulfonates, while notes lower yields (50–60%) due to competing side reactions. Optimize by pre-drying solvents and using excess sulfonyl chloride (1.2 eq.) .

- Crystallographic Software : SHELXL ( ) remains preferred for small molecules, but highlights WinGX for graphical refinement. Cross-validate results with Olex2 to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.